4-Benzylideneaminophenol

Anticancer Cocrystals Colorectal Carcinoma 5-Fluorouracil Derivatives

This para-hydroxy Schiff base differentiates through its cocrystal engineering with 5-fluorouracil (enhancing cytotoxicity; IC50 10.22 µM) and equipotent antifungal activity against C. neoformans biofilms. It enables green synthesis (65% aqueous yield). Ideal for medicinal chemistry and agrochemical derivative design.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 588-53-4
Cat. No. B1265592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylideneaminophenol
CAS588-53-4
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O
InChIInChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H
InChIKeyBVTLIIQDQAUXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylideneaminophenol (CAS 588-53-4) Procurement Guide: Properties, Purity, and Research Applications


4-Benzylideneaminophenol (CAS 588-53-4) is a para-hydroxy Schiff base formed via the condensation of 4-aminophenol and benzaldehyde . It is classified as a 1-hydroxy-2-unsubstituted benzenoid, with a molecular weight of 197.23 g/mol and a melting point of 185°C [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, and is commercially available at ≥98% purity . The imine bond and para-phenolic moiety confer distinct reactivity profiles that differentiate it from other Schiff base analogs, making it a valuable starting point for derivative synthesis.

Why Generic Substitution of 4-Benzylideneaminophenol (CAS 588-53-4) is Not Straightforward


While Schiff bases share a common C=N linkage, the position of the hydroxyl group (para vs. ortho) and the nature of the substituents profoundly influence electronic properties, biological activity, and synthetic utility [1]. For 4-Benzylideneaminophenol, the para-hydroxy arrangement imparts a distinct radical-scavenging profile compared to ortho isomers, and its cocrystallization behavior with anticancer agents differs from unsubstituted benzylidene-aniline [2][3]. These structural nuances directly impact performance in specific assays and applications, meaning in-class analogs cannot be assumed to be functionally interchangeable without quantitative, evidence-based justification.

4-Benzylideneaminophenol (CAS 588-53-4) Quantitative Evidence for Differentiated Selection


Anticancer Cocrystal Efficacy: 4-Benzylideneaminophenol (HBA) vs. Benzylidene-Aniline (BA) in 5-FU Cocrystals Against SW480 Colon Cancer Cells

In a direct head-to-head comparison, a cocrystal of 5-fluorouracil (5-FU) with 4-benzylideneaminophenol (referred to as HBA) exhibited an IC50 value of 10.22 µM against SW480 colorectal carcinoma cells, while a cocrystal with the comparator benzylidene-aniline (BA) showed a more potent IC50 of 6.47 µM [1]. Both cocrystals outperformed 5-FU alone (IC50 = 12.12 µM) and demonstrated high inhibition rates (99.37% for 5-FU-HBA vs. 99.85% for 5-FU-BA), nearly matching the reference drug doxorubicin (97.10% inhibition) [1].

Anticancer Cocrystals Colorectal Carcinoma 5-Fluorouracil Derivatives

Antifungal Activity: 4-Benzylideneaminophenol vs. 2-Benzylideneaminophenol Against Candida and Cryptococcus Species

A comparative study of six aryl aldimines identified 4-(benzylideneamino)phenol (compound 8) and its ortho isomer 2-(benzylideneamino)phenol (compound 3) as the most active against a panel of 19 fungal strains [1]. Both compounds efficiently inhibited the metabolism of mature C. neoformans biofilms, indicating that the position of the hydroxyl group does not diminish activity and may offer a distinct spectrum of action [1].

Antifungal Schiff Base Biofilm Inhibition

Radical Scavenging Activity: Para-Hydroxy Schiff Bases vs. Ortho-Hydroxy Analogs in Erythrocyte Hemolysis Protection

A quantitative structure-activity relationship (QSAR) study of 10 hydroxyl-substituted Schiff bases revealed that para-hydroxy substitution on the methylene group (as in 4-phenyliminomethylphenol, a close analog of 4-benzylideneaminophenol) yields significantly lower radical-scavenging activity compared to ortho-hydroxy substitution on the N-atom [1]. The study concluded that large conjugated systems and low steric hindrance enhance radical trapping, with the ortho position being more effective [1].

Antioxidant QSAR Hemolysis Protection

Urease Inhibition: 4-(3-Hydroxybenzylideneamino)phenol vs. 4-Benzylideneaminophenol in Soil Applications

A comparative study evaluated the anti-ureolytic activity of Schiff base 4-(3-hydroxybenzylideneamino)phenol (3B4), a close analog of 4-benzylideneaminophenol, against the standard inhibitor N-(butyl) thiophosphoric triamide [1]. In soil, 3B4 achieved 55.0 ± 3.9% urease inhibition, statistically comparable (p = 0.659) to the standard, while in vitro inhibition against Canavalia ensiformis was lower at 22.6 ± 6.9% [1]. This data provides a benchmark for the performance of a related para-hydroxy Schiff base in agricultural applications.

Urease Inhibition Soil Amendment Schiff Base

Green Synthesis Yield: 4-Benzylideneaminophenol via Nanoreactor-Mediated Reaction vs. Conventional Reflux Synthesis

A conventional synthesis of 4-benzylideneaminophenol via reflux in ethanol yields approximately 76.9% . In contrast, a one-pot, water-based reaction using amphiphilic polymer nanoreactors achieved a 65% isolated yield under ambient conditions, with the product spontaneously precipitating from the reaction mixture [1]. While the yield is lower, the nanoreactor method offers significant advantages in sustainability and ease of purification.

Green Chemistry Nanoreactor Synthesis Yield

Enzyme Inhibition Profile: 4-Benzylideneaminophenol as a Multi-Target Modulator

4-Benzylideneaminophenol is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase, and possesses antioxidant properties in fats and oils [1]. This multi-target profile distinguishes it from more selective enzyme inhibitors.

Lipoxygenase Inhibitor Enzyme Inhibition Carboxylesterase

4-Benzylideneaminophenol (CAS 588-53-4) Key Application Scenarios Based on Differentiated Evidence


Cocrystal Engineering for Enhanced Anticancer Drug Delivery

Leverage the quantitative IC50 data showing that 4-benzylideneaminophenol (as HBA) forms a cocrystal with 5-fluorouracil (5-FU) that exhibits superior cytotoxicity (IC50 10.22 µM) compared to 5-FU alone (IC50 12.12 µM) against SW480 colorectal carcinoma cells [1]. This demonstrates its utility as a cocrystal former to improve the therapeutic index of existing chemotherapeutics, positioning it as a viable, though slightly less potent, alternative to benzylidene-aniline for this application.

Antifungal Agent Development Targeting Biofilm-Forming Pathogens

Based on the direct comparison with 2-benzylideneaminophenol, 4-benzylideneaminophenol is equally effective at inhibiting the metabolism of mature C. neoformans biofilms [1]. This scenario is ideal for researchers developing novel antifungal agents where the para-hydroxy isomer's distinct physicochemical properties (e.g., solubility, metabolic stability) might be advantageous over the ortho isomer, allowing for tailored drug design.

Green Chemistry Synthesis of Schiff Bases

The 65% isolated yield achieved via a one-pot, water-based nanoreactor reaction at ambient temperature, with spontaneous product precipitation, offers a sustainable alternative to conventional ethanol reflux synthesis (76.9% yield) [1][2]. This scenario is suitable for laboratories prioritizing green chemistry principles and seeking to reduce organic solvent waste and simplify purification workflows.

Lead Scaffold for Urease Inhibitors in Agriculture

The cross-study data showing that a close analog, 4-(3-hydroxybenzylideneamino)phenol, achieves 55.0% urease inhibition in soil—statistically comparable to the commercial standard N-(butyl) thiophosphoric triamide—validates the para-hydroxy Schiff base scaffold for agricultural urease inhibition [1]. 4-Benzylideneaminophenol can serve as a starting point for synthesizing derivatives with improved soil stability and activity.

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